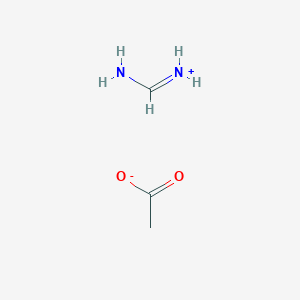
aminomethylideneazanium;acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
aminomethylideneazanium;acetate is an organic compound with the molecular formula C₃H₈N₂O₂. It is commonly used as a reagent in organic synthesis and serves as an intermediate in the preparation of various heterocyclic compounds. This compound is particularly valued for its role in the synthesis of pyrimidines and imidazoles, which are essential components in pharmaceuticals, agricultural chemicals, and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formamidine acetate can be synthesized through several methods. One common approach involves the reaction of orthoformate trialkyl ester, acetic acid, and ammonia. For instance, heating a mixture of triethyl orthoformate and acetic acid to 130-135°C while introducing ammonia gas yields formamidine acetate . Another method involves the electrochemical reduction of cyanamide in an aqueous acidic electrolyte, which is a more sustainable and cost-efficient process .
Industrial Production Methods
In industrial settings, formamidine acetate is often produced by reacting orthoformate triethyl ester, acetic acid, and ammonia. This method is preferred due to its relatively high yield and efficiency. The reaction typically occurs at elevated temperatures, and the product is isolated by distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Formamidine acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with phenol derivatives to form formylated products.
Condensation Reactions: It is used as a condensing agent in the synthesis of pyrimidine and imidazole heterocycles.
Common Reagents and Conditions
Substitution Reactions: Acetic anhydride is commonly used as a reagent in the formylation of phenol derivatives with formamidine acetate.
Condensation Reactions: The compound reacts with aniline derivatives and ethyl orthoformate in the presence of an acid catalyst to form formamidines.
Major Products
Applications De Recherche Scientifique
Formamidine acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which formamidine acetate exerts its effects involves its role as a reagent in various chemical reactions. In the synthesis of heterocyclic compounds, it acts as a condensing agent, facilitating the formation of carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized .
Comparaison Avec Des Composés Similaires
Formamidine acetate can be compared with other similar compounds such as:
Formamidine hydrochloride: Used in similar synthetic applications but differs in its solubility and reactivity.
Formamidine sulfate: Another variant used in organic synthesis with distinct properties and applications.
Formamidine acetate is unique due to its specific reactivity and the types of products it can form, particularly in the synthesis of pyrimidines and imidazoles .
Propriétés
Formule moléculaire |
C3H8N2O2 |
|---|---|
Poids moléculaire |
104.11 g/mol |
Nom IUPAC |
aminomethylideneazanium;acetate |
InChI |
InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3) |
Clé InChI |
XPOLVIIHTDKJRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[O-].C(=[NH2+])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















